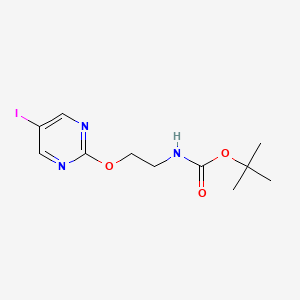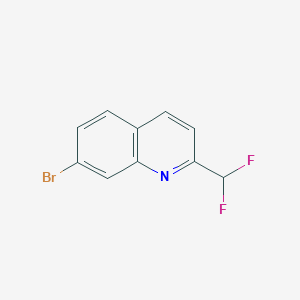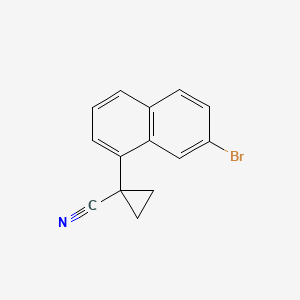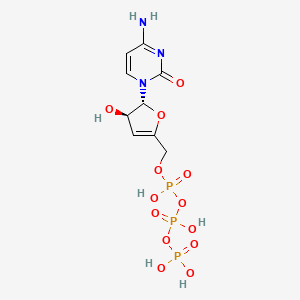
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an iodopyrimidine moiety, and a carbamate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate typically involves multiple steps:
Formation of the iodopyrimidine intermediate: This step often starts with the iodination of a pyrimidine derivative. For example, 2-hydroxypyrimidine can be iodinated using iodine and a suitable oxidizing agent.
Attachment of the ethyl linker: The iodopyrimidine intermediate is then reacted with an ethylene oxide derivative to introduce the ethyl linker.
Formation of the carbamate: Finally, the ethyl-linked iodopyrimidine is reacted with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Substitution reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
科学研究应用
Chemistry
In organic synthesis, tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity, particularly in substitution reactions, makes it valuable for constructing diverse chemical libraries.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the field of oncology and antiviral research.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in material science and nanotechnology.
作用机制
The mechanism of action of tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodopyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- tert-Butyl (2-((5-chloropyrimidin-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((5-bromopyrimidin-2-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((5-fluoropyrimidin-2-yl)oxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-((5-iodopyrimidin-2-yl)oxy)ethyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in drug discovery and development.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic versatility, reactivity, and potential applications
属性
分子式 |
C11H16IN3O3 |
|---|---|
分子量 |
365.17 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(5-iodopyrimidin-2-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C11H16IN3O3/c1-11(2,3)18-10(16)13-4-5-17-9-14-6-8(12)7-15-9/h6-7H,4-5H2,1-3H3,(H,13,16) |
InChI 键 |
ACKCPTHMQLHSJE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOC1=NC=C(C=N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate](/img/structure/B12075652.png)
![2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide](/img/structure/B12075657.png)




![2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B12075679.png)
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)

[(piperidin-2-yl)methyl]amine](/img/structure/B12075703.png)

![O-{2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12075722.png)
